1-Methoxypropane

Übersicht

Beschreibung

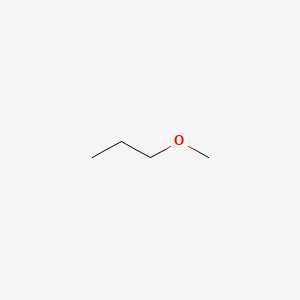

Methylpropylether, auch bekannt als 1-Methoxypropan, ist eine organische Verbindung mit der chemischen Formel C₄H₁₀O. Es ist eine farblose, brennbare Flüssigkeit mit einem charakteristischen etherartigen Geruch. Diese Verbindung gehört zur Klasse der Ether, die sich durch ein Sauerstoffatom auszeichnen, das mit zwei Alkyl- oder Arylgruppen verbunden ist. Methylpropylether wurde in verschiedenen Anwendungen eingesetzt, unter anderem als Lösungsmittel und in der organischen Synthese.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methylpropylether kann durch die Williamson-Ethersynthese synthetisiert werden, die die Reaktion eines Alkoxidions mit einem primären Alkylhalogenid oder Tosylat in einer S_N2-Reaktion beinhaltet. Das Alkoxidion wird typischerweise durch Reaktion eines Alkohols mit einer starken Base wie Natriumhydrid (NaH) hergestellt. Beispielsweise ergibt die Reaktion zwischen Natriummethoxid (CH₃ONa) und 1-Brompropan (C₃H₇Br) Methylpropylether .

Industrielle Produktionsverfahren

Die industrielle Produktion von Methylpropylether beinhaltet häufig die schwefelsäurekatalysierte Reaktion von Alkoholen. Diese Methode ist auf primäre Alkohole beschränkt, da sekundäre und tertiäre Alkohole dazu neigen, zu dehydrieren und Alkene zu bilden. Die Reaktion erfolgt durch S_N2-Verdrängung von Wasser aus einem protonierten Alkoholmolekül durch das Sauerstoffatom eines zweiten Alkohols .

Analyse Chemischer Reaktionen

Acid-Catalyzed Cleavage Reactions

Ethers react with strong acids like HI or HBr through a two-step mechanism involving protonation and nucleophilic attack. For 1-methoxypropane, the reaction pathway depends on the steric accessibility of alkyl groups.

Reaction with Excess HI

When heated with excess hydroiodic acid (HI):

-

Protonation : The ether oxygen becomes protonated.

-

SN2 Nucleophilic Attack : Iodide ion attacks the less sterically hindered methyl carbon.

-

Secondary Reaction : The resulting 1-propanol reacts further with HI to form 1-iodopropane.

Products :

-

Methyl iodide (CH₃I)

-

1-Iodopropane (CH₃CH₂CH₂I)

Mechanism : SN2 (bimolecular nucleophilic substitution) .

Reaction with HBr

Analogous to HI, hydrobromic acid cleavage proceeds via:

-

Protonation of the ether oxygen.

-

Bromide ion attack at the methyl carbon.

Products :

-

Methyl bromide (CH₃Br)

-

1-Propanol (CH₃CH₂CH₂OH)

The bulky bromide ion preferentially targets the methyl group due to lower steric hindrance .

Table 1: Comparison of Acid-Cleavage Reactions

| Reagent | Mechanism | Primary Products | Secondary Products (Excess Reagent) |

|---|---|---|---|

| HI | SN2 | CH₃I + CH₃CH₂CH₂OH | CH₃I + CH₃CH₂CH₂I |

| HBr | SN2 | CH₃Br + CH₃CH₂CH₂OH | Not observed under standard conditions |

Elimination Reactions

Under specific conditions (e.g., strong bases), this compound may undergo elimination to form alkenes. Though direct experimental data is limited, analogous ether reactions suggest:

Potential Pathway :

-

Base-Induced Dehydration : Using a strong base (e.g., NaOEt) could abstract a β-hydrogen, leading to alkene formation.

Expected Product : Propene (CH₂=CHCH₃)

Oxidation Reactions

This compound is generally resistant to mild oxidation but may react with strong oxidizing agents:

Example :

-

KMnO₄/H⁺ : Could oxidize the propyl chain to carboxylic acids, though specific studies on this compound are sparse.

Research Insights

Recent studies highlight its role in:

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1-Methoxypropane is utilized in several key industrial applications:

| Application Category | Specific Uses |

|---|---|

| Solvent | Paints, inks, varnishes, and coatings |

| Manufacturing | Plastic composites and adhesives |

| Cleaning Agent | Degreasing agents for circuit boards |

| Textile Industry | Dyeing and finishing processes |

| Cosmetics | Ingredient in personal care products |

| Agriculture | Pesticide formulations |

Detailed Insights into Applications

- Solvent in Coatings and Inks :

- Plastic Composites Manufacturing :

- Cleaning Agents :

- Textile Processing :

- Cosmetic Applications :

Health and Safety Considerations

While this compound has many beneficial applications, it also poses certain health risks. It can irritate skin and mucous membranes upon contact, and inhalation may lead to respiratory issues. Regulatory bodies classify it as a hazardous substance due to its flammability and potential neurotoxicity at high exposure levels .

Case Study 1: Use in Paint Formulations

A study conducted on various paint formulations demonstrated that incorporating this compound significantly improved the drying time without compromising the film's integrity. The results indicated a reduction in volatile organic compounds (VOCs), aligning with environmental regulations aimed at reducing air pollution from solvent-based products.

Case Study 2: Semiconductor Cleaning Processes

Research within semiconductor manufacturing showed that using this compound as a cleaning agent resulted in higher yields during production due to its effectiveness in removing contaminants without damaging sensitive components. This application highlights its importance in high-tech industries where precision is critical.

Wirkmechanismus

Der Wirkungsmechanismus von Methylpropylether bei chemischen Reaktionen beinhaltet typischerweise die Spaltung der C–O-Bindung durch starke Säuren. Der Ether-Sauerstoff wird protoniert, um eine gute Abgangsgruppe zu bilden, die als Teil eines S_N2-, S_N1- oder E1-Reaktionsmechanismus eliminiert werden kann. Der spezifische Weg hängt von der Art der Substituenten ab, die an den Ether gebunden sind, und der Stärke der verwendeten Säure .

Vergleich Mit ähnlichen Verbindungen

Methylpropylether kann mit anderen ähnlichen Ethern verglichen werden, wie zum Beispiel:

Diethylether (C₂H₅OC₂H₅): Ein häufiges Laborsolvent mit einem höheren Siedepunkt als Methylpropylether.

Methyl-tert-Butylether (MTBE, C₅H₁₂O): Wird als Benzinzusatzstoff verwendet, um die Oktanzahl zu erhöhen.

Dimethylether (CH₃OCH₃): Wird als Treibmittel in Aerosolprodukten und als potenzieller sauber brennender alternativer Kraftstoff verwendet.

Methylpropylether ist aufgrund seiner spezifischen Kombination von Alkylgruppen einzigartig, die ihm im Vergleich zu anderen Ethern unterschiedliche physikalische und chemische Eigenschaften verleiht .

Biologische Aktivität

1-Methoxypropane, also known as methyl propyl ether, is an organic compound with the molecular formula . It is characterized by its ether-like odor and is primarily used as a solvent in various chemical processes. This article explores the biological activity of this compound, focusing on its potential effects on human health, toxicity, and its interactions with biological systems.

This compound is a colorless, volatile liquid that is less dense than water and insoluble in water. Its structure consists of a methoxy group attached to a propane backbone, which influences its chemical reactivity and biological interactions.

Toxicological Profile

This compound has been evaluated for its toxicological effects through various studies. Key findings include:

- Acute Toxicity : Inhalation studies in rats and mice indicated that exposure to high concentrations (3,000 ppm) resulted in slight renal changes and degeneration of olfactory epithelium in nasal cavities. The established NOAEL (No Observed Adverse Effect Level) for inhalation toxicity was 300 ppm for males and 1,000 ppm for females .

- Reproductive Toxicity : No significant adverse effects on reproductive parameters were observed in developmental studies, establishing a NOAEL of 1,000 mg/kg bw/day for reproductive toxicity .

Case Study: Inhalation Exposure

A study investigated the effects of inhalation exposure to this compound in rats. The results showed that at high concentrations (3,000 ppm), there were observable changes in kidney morphology and slight degeneration of nasal epithelium. However, at lower concentrations (300 ppm), no significant adverse effects were noted .

Research Findings on Biological Interactions

- Metabolism : Studies have shown that upon exposure, this compound undergoes rapid metabolism in vivo, leading to the formation of various metabolites such as propylene glycol and its conjugates. This indicates a swift clearance from biological systems, which may mitigate long-term toxicity risks .

- Potential Antioxidative Properties : Some derivatives related to methoxy compounds have demonstrated antioxidative activity. While direct evidence for this compound's antioxidative properties is sparse, related compounds have shown promise in reducing oxidative stress in cellular models .

Data Table: Toxicological Summary

| Study Type | Endpoint | Concentration | Observations |

|---|---|---|---|

| Inhalation Study | Renal Effects | 3,000 ppm | Slight renal changes |

| Inhalation Study | Olfactory Epithelium Degeneration | 3,000 ppm | Degeneration observed |

| Reproductive Toxicity | NOAEL | 1,000 mg/kg bw/day | No significant adverse reproductive effects |

Eigenschaften

IUPAC Name |

1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4-5-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKYTQGIUYNRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074558 | |

| Record name | Methyl propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl propyl ether appears as a colorless volatile liquid with an ether-like odor. Less dense than water and insoluble in water. Vapors heavier than air. May be narcotic by inhalation in high concentrations. Used as a solvent and to make other chemicals. | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

557-17-5 | |

| Record name | METHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37D15RN2Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.